

Application of Calcium Lactate Pentahydrate in Tissue Engineering Scaffolds

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Compound of Interest

Compound Name: *Calcium 2-hydroxypropanoate pentahydrate*

Cat. No.: *B15598811*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate pentahydrate, a highly soluble and bioavailable calcium salt, is emerging as a promising biomaterial for the functionalization of tissue engineering scaffolds, particularly in the context of bone regeneration. Its incorporation into biodegradable polymer matrices can enhance the osteoinductive potential of the scaffold by providing a sustained release of calcium ions, which are crucial signaling molecules in osteogenesis. These application notes provide an overview of the utility of calcium lactate pentahydrate in tissue engineering, along with detailed protocols for scaffold fabrication and characterization.

Rationale for Use

The primary role of calcium lactate pentahydrate in tissue engineering scaffolds is to leverage the biological significance of calcium ions (Ca^{2+}) in bone formation and regeneration.[1] Extracellular calcium ions are known to influence osteoblast proliferation, differentiation, and mineralization.[2] By creating a localized, calcium-rich microenvironment, scaffolds containing calcium lactate pentahydrate can stimulate endogenous mesenchymal stem cells to differentiate into osteoblasts, thereby promoting bone healing.[3] Furthermore, its high solubility ensures a more readily available source of calcium compared to less soluble calcium salts.

Key Properties and Expected Effects

The incorporation of calcium lactate pentahydrate into polymer scaffolds is anticipated to modulate their physicochemical and biological properties.

Mechanical Properties: The addition of ceramic-like particles such as calcium lactate pentahydrate to a polymer matrix can influence its mechanical strength. While high concentrations may lead to brittleness, optimal loading can reinforce the scaffold structure.

Porosity and Pore Size: The fabrication process will largely dictate the porosity and pore size of the final scaffold. These are critical parameters for cell infiltration, nutrient transport, and tissue ingrowth. A high degree of interconnected porosity is desirable for bone tissue engineering.^[4]
^[5]

Bioactivity: The release of calcium ions from the scaffold is expected to enhance its bioactivity, promoting cell attachment, proliferation, and differentiation, and ultimately leading to increased mineralization of the extracellular matrix.

Data Presentation: Physicochemical and Biological Properties of Scaffolds

The following tables summarize typical quantitative data for commonly used scaffold materials. The inclusion of calcium lactate pentahydrate is expected to modify these properties.

Table 1: Mechanical Properties of Polymer Scaffolds

Scaffold Material	Fabrication Method	Compressive Modulus	Tensile Strength	Reference
Poly(L-lactic acid) (PLLA)	3D Printing	Up to 548.45 MPa	-	[6]
Poly(ε-caprolactone) (PCL)	Electrospinning	-	3.48 ± 0.006 MPa	[7]
Chitosan	Compression	5.2 kPa - 520 kPa	-	[8]
Expected effect of Ca-Lactate	Incorporation	Increase	Variable	

Table 2: Porosity and Pore Size of Tissue Engineering Scaffolds

Scaffold Material	Fabrication Method	Porosity (%)	Pore Size (μm)	Reference
Poly(lactic-co-glycolic acid) (PLGA)	Solvent Casting/Particle Leaching	~85	120 - 680	[9]
Poly(ε-caprolactone) (PCL)	Electrospinning	>90	-	[10]
Chitosan	Freeze-Drying	82.5 - 94.1	-	[8]
General Recommendation	N/A	>70	>100	[4]

Table 3: Biological Performance of Scaffolds in Osteogenic Differentiation

Scaffold Material	Cell Type	Assay	Result	Reference
PLGA/Calcium Glycerophosphate	MC3T3-E1	Cell Viability (MTT)	99.08 ± 7.05%	[11]
PLLA/Hydroxyapatite	Mesenchymal Stem Cells	ALP Activity	Significant increase vs. PLLA	[12]
Polyamide-6/Calcium Lactate	N/A	Mineralization (SBF)	Faster deposition of calcium phosphate vs. pristine polyamide-6	[13]

Experimental Protocols

Scaffold Fabrication

Protocol 1: Electrospinning of PCL/Calcium Lactate Pentahydrate Scaffolds

- Solution Preparation:
 - Dissolve Poly(ε-caprolactone) (PCL) in a suitable solvent system (e.g., chloroform/methanol, 3:1 v/v) to achieve a desired concentration (e.g., 10% w/v).[\[14\]](#)
 - Disperse micronized calcium lactate pentahydrate powder into the PCL solution at a predetermined weight percentage (e.g., 5%, 10%, 20% w/w with respect to PCL).
 - Homogenize the suspension using a magnetic stirrer for at least 2 hours, followed by ultrasonication for 30 minutes to ensure uniform particle distribution.
- Electrospinning Process:
 - Load the polymer suspension into a plastic syringe fitted with a metallic needle (e.g., 25-gauge).

- Mount the syringe on a syringe pump and set a constant flow rate (e.g., 1 mL/h).
- Apply a high voltage (e.g., 15-25 kV) to the needle tip.[\[15\]](#)
- Position a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) at a fixed distance from the needle tip (e.g., 15 cm).
- Collect the nanofibers on the collector for a specified duration to achieve the desired scaffold thickness.
- Post-Processing:
 - Carefully detach the electrospun scaffold from the collector.
 - Dry the scaffold under vacuum at room temperature for at least 48 hours to remove any residual solvent.
 - Sterilize the scaffold using a suitable method, such as ethylene oxide or UV irradiation, prior to cell culture.

Protocol 2: Solvent Casting/Particulate Leaching of PLGA/Calcium Lactate Pentahydrate Scaffolds

- Polymer Solution and Particle Mixture:
 - Dissolve Poly(lactic-co-glycolic acid) (PLGA) in a volatile solvent like dioxane or chloroform to form a solution (e.g., 10% w/v).
 - Add sieved sodium chloride (NaCl) particles (porogen) of a desired size range (e.g., 200-400 μm) to the PLGA solution. The weight ratio of NaCl to PLGA will determine the scaffold's porosity.
 - Incorporate micronized calcium lactate pentahydrate into the mixture at the desired concentration.
 - Thoroughly mix all components to achieve a homogenous paste.
- Casting and Solvent Evaporation:

- Cast the paste into a mold of the desired shape and size (e.g., a Teflon dish).
- Allow the solvent to evaporate completely in a fume hood for 48-72 hours.
- Porogen Leaching:
 - Immerse the dried scaffold in deionized water for 48 hours, changing the water frequently to leach out the NaCl particles.
 - Freeze-dry the scaffold to remove all water.
- Sterilization:
 - Sterilize the scaffold using an appropriate method before use in cell culture.

Protocol 3: Freeze-Drying of Chitosan/Calcium Lactate Pentahydrate Scaffolds

- Chitosan Solution Preparation:
 - Dissolve chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) to a concentration of 1-2% (w/v) with continuous stirring until fully dissolved.[\[11\]](#)
 - Add calcium lactate pentahydrate solution to the chitosan solution and stir to ensure homogeneity.
- Freezing and Lyophilization:
 - Pour the solution into a mold and freeze it at a controlled temperature (e.g., -20°C or -80°C) for at least 12 hours. The freezing temperature will influence the pore structure.[\[16\]](#)
 - Lyophilize the frozen solution under vacuum for 24-48 hours to sublime the solvent, resulting in a porous scaffold.[\[11\]](#)
- Neutralization and Sterilization:
 - Neutralize the scaffold by immersing it in an ethanol/sodium hydroxide solution series, followed by washing with deionized water until the pH is neutral.
 - Sterilize the scaffold before cell seeding.

Biological Characterization

Protocol 4: Cell Viability Assessment (MTT Assay)

- Cell Seeding:
 - Place sterile scaffold samples into a 96-well plate.
 - Seed cells (e.g., Mesenchymal Stem Cells, Osteoblasts) onto the scaffolds at a density of 1×10^4 cells per scaffold.
 - Culture for desired time points (e.g., 1, 3, and 7 days).
- MTT Assay:
 - At each time point, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well containing 100 μ L of culture medium.
 - Incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
 - Incubate for 15 minutes with shaking.
 - Measure the absorbance at 570 nm using a microplate reader.

Protocol 5: Alkaline Phosphatase (ALP) Activity Assay

- Cell Culture and Lysis:
 - Culture cells on scaffolds in osteogenic induction medium for 7, 14, and 21 days.
 - At each time point, wash the scaffolds with PBS and lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- ALP Activity Measurement:
 - Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

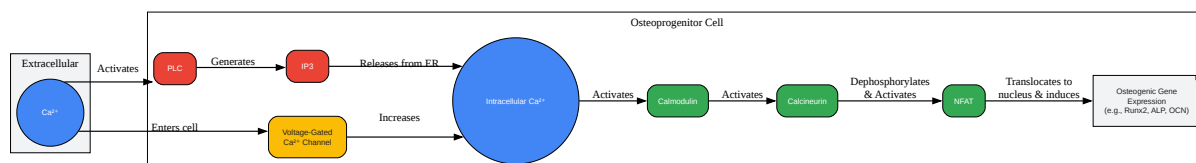
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding NaOH solution.
- Measure the absorbance at 405 nm.
- Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Protocol 6: Mineralization Assessment (Alizarin Red S Staining)

- Cell Culture and Fixation:
 - Culture cells on scaffolds in osteogenic medium for 21 days.
 - Wash the scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
- Staining:
 - Rinse the fixed scaffolds with deionized water.
 - Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
 - Wash thoroughly with deionized water to remove excess stain.
- Quantification (Optional):
 - Destain the scaffolds using a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate.
 - Measure the absorbance of the extracted stain at 562 nm.

Visualizations

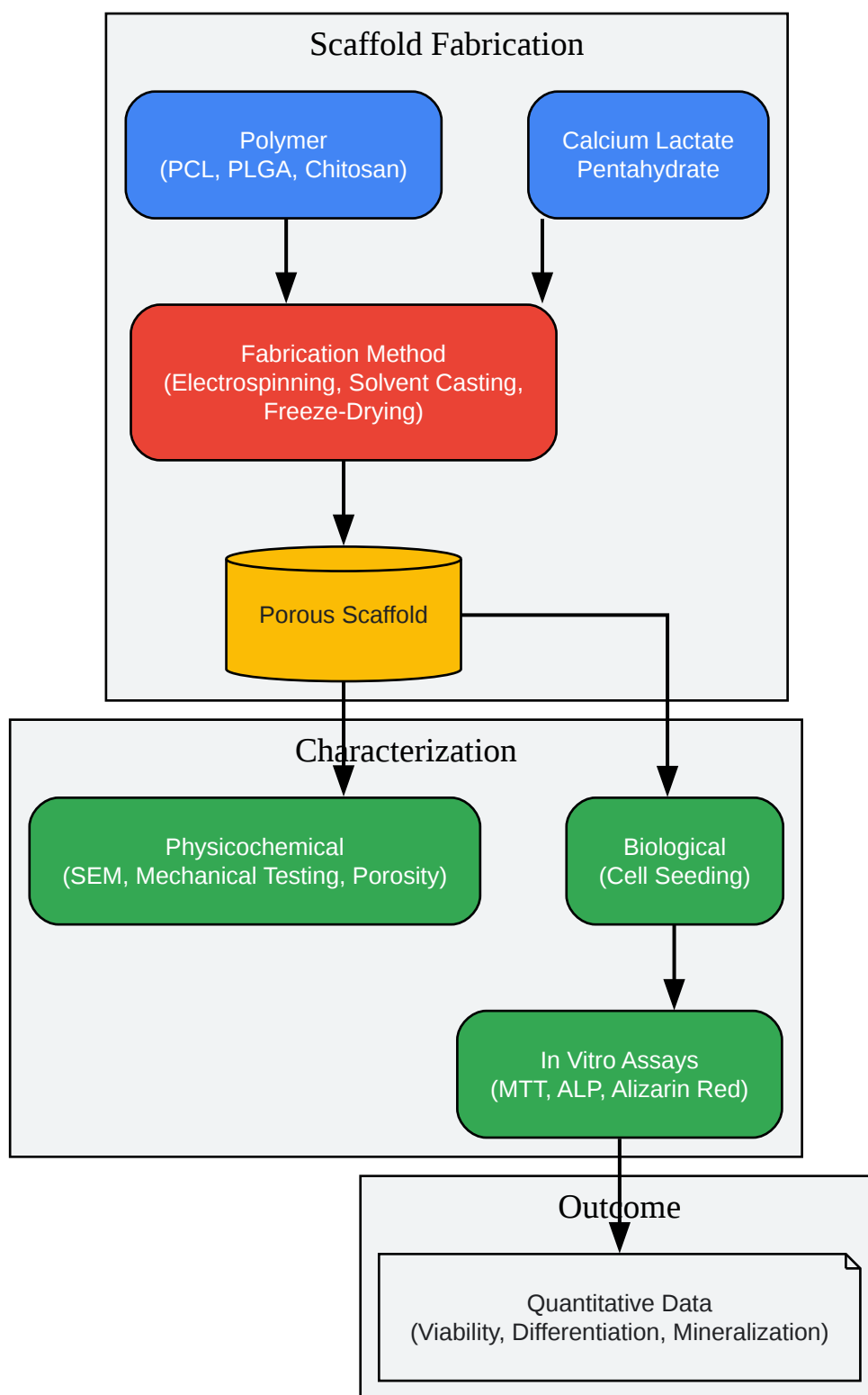
Signaling Pathway

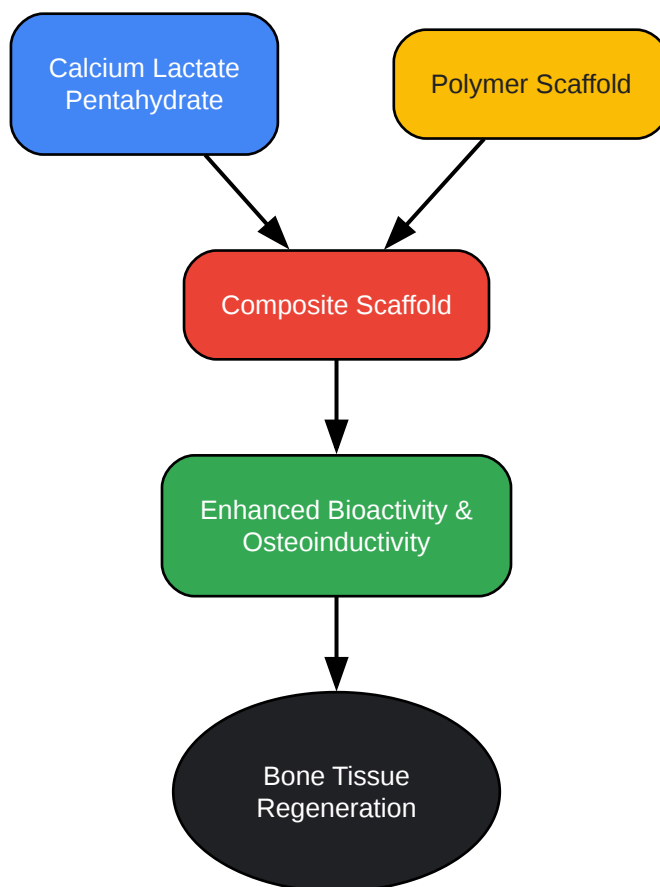


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Caption: Calcium signaling pathway in osteogenic differentiation.

Experimental Workflow





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